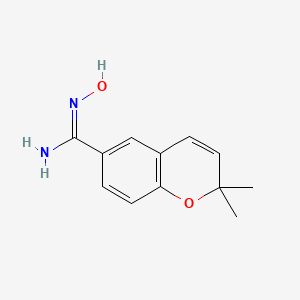
N'-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide is a chemical compound with the molecular formula C12H14O2N2 It is a derivative of chromene, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide typically involves the reaction of 2,2-dimethyl-2H-chromene-6-carboximidamide with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted chromene derivatives.
Scientific Research Applications
N’-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-chromene-6-carbonitrile: Another derivative of chromene with similar structural features.
2,2-Dimethyl-2H-chromene-6-carboxylic acid: A related compound with a carboxylic acid group instead of the carboximidamide group.
Uniqueness
N’-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide is unique due to the presence of the hydroxy and carboximidamide groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N'-hydroxy-2,2-dimethylchromene-6-carboximidamide |
InChI |
InChI=1S/C12H14N2O2/c1-12(2)6-5-8-7-9(11(13)14-15)3-4-10(8)16-12/h3-7,15H,1-2H3,(H2,13,14) |
InChI Key |
RKUXDCXGCHMDHC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)/C(=N\O)/N)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C(=NO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















